Cangrelor tetrasodium
Overview
Description
Cangrelor Tetrasodium is a potent, intravenously administered, competitive inhibitor of the ADP P2Y12 receptor, which plays a critical role in platelet aggregation and coagulation processes. Its pharmacological properties make it highly effective in providing rapid and predictable platelet inhibition, crucial for patients undergoing percutaneous coronary intervention (PCI) or in need of antiplatelet protection during major surgery. Unlike other ADP P2Y12 receptor antagonists, Cangrelor does not suffer from issues like interindividual response variability, drug-drug interactions, or slow onset/offset of action, largely due to its reversible binding to the receptor and very short half-life (Franchi et al., 2013).
Synthesis Analysis
The synthesis of Cangrelor Tetrasodium involves complex chemical processes aimed at achieving its potent P2Y12 receptor inhibition capability. While specific details of its synthesis are proprietary and not widely disclosed in the public domain, general approaches to synthesizing similar compounds involve multi-step organic synthesis, including the formation of tetrazolyl moieties and on-surface synthesis techniques. These processes are designed to ensure the high potency, stability, and bioavailability of the compound in clinical settings (Popova & Trifonov, 2015; Clair & de Oteyza, 2019).
Molecular Structure Analysis
Cangrelor's molecular structure is characterized by its ability to reversibly bind to the P2Y12 receptor, which is crucial for its rapid onset and offset of action. The structure is designed to closely mimic the ADP structure, enabling it to competitively inhibit the binding of ADP to the P2Y12 receptor on platelets, thus preventing platelet activation and aggregation (Ferreiro, Ueno, & Angiolillo, 2009).
Chemical Reactions and Properties
Cangrelor Tetrasodium exhibits its pharmacological effects through a series of chemical interactions at the molecular level, primarily through its competitive inhibition of the P2Y12 receptor. This action involves the reversible binding of Cangrelor to the receptor, preventing ADP from activating platelets, which is a key step in the coagulation cascade. The chemical properties of Cangrelor, including its solubility, stability in solution, and short half-life, are optimized for its role as an intravenous antiplatelet agent (Droppa & Geisler, 2018).
Physical Properties Analysis
The physical properties of Cangrelor Tetrasodium, such as its solubility in water and stability at various pH levels, are critical for its administration and effectiveness as an intravenous drug. Its formulation is designed to allow for rapid dissolution and onset of action, with a very short half-life that facilitates its rapid offset of action, making it ideal for use in settings where quick reversal of platelet inhibition is necessary (Tantry et al., 2018).
Chemical Properties Analysis
Cangrelor Tetrasodium's chemical properties, including its reactivity, metabolic stability, and interaction with other pharmaceuticals, are optimized to ensure its effectiveness as a P2Y12 receptor antagonist. Its rapid metabolism and excretion, combined with its reversible mode of action, ensure that it provides effective platelet inhibition during procedures without long-lasting effects that could lead to complications such as excessive bleeding (Franchi et al., 2013).
Scientific Research Applications
Use in Percutaneous Coronary Intervention (PCI)
- Scientific Field : Cardiology
- Application Summary : Cangrelor Tetrasodium is an intravenous, direct-acting, reversible P2Y12 inhibitor used for patients undergoing PCI who have not been treated by oral P2Y12 inhibitors . It provides an advantage over oral P2Y12 inhibitors as it is an active drug not requiring metabolic conversion, therefore providing a rapid onset and offset of action .
- Methods of Application : It is administered intravenously during PCI procedures .
- Results or Outcomes : Cangrelor was approved for clinical use by the US Food and Drug Administration as an adjunct to PCI to reduce the risk of myocardial infarction (MI), repeat coronary revascularization, and stent thrombosis in patients who have not been treated with a P2Y12 platelet inhibitor and are not being given a GPIIb/IIIa inhibitor .
Use in Studying Platelet Aggregation
- Scientific Field : Biochemistry
- Application Summary : Cangrelor has been used as a purinergic receptor P2Y12 antagonist to study its effects on neuromedin U receptor 2 (NMUR2)-coupled Gαi pathway during platelet aggregation .
- Methods of Application : It is used in laboratory settings to study platelet aggregation .
- Results or Outcomes : The specific outcomes of these studies are not detailed in the sources I found .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tetrasodium;[dichloro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25Cl2F3N5O12P3S2.4Na/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32;;;;/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32);;;;/q;4*+1/p-4/t8-,10-,11-,14-;;;;/m1..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWWROCHWNGJHQ-OPKBHZIBSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2F3N5Na4O12P3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167652 | |
Record name | Cangrelor Tetrasodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
864.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cangrelor tetrasodium | |
CAS RN |
163706-36-3 | |
Record name | Cangrelor Tetrasodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163706363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cangrelor Tetrasodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tetrasodium;[dichloro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CANGRELOR TETRASODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2144G00Y7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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